molecular formula C19H21NO4 B1215903 Sinoacutine

Sinoacutine

Cat. No.: B1215903
M. Wt: 327.4 g/mol
InChI Key: GVTRUVGBZQJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification as an Isoquinoline Alkaloid

This compound is formally defined as a natural isoquinoline alkaloid with the molecular formula C19H21NO4 and an exact molecular mass of 327.14705815 grams per mole. The compound possesses the International Union of Pure and Applied Chemistry name of 3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one, reflecting its complex tetracyclic structure. The chemical structure is characterized by a phenanthrene nucleus connected to an ethylamine bridge, which contributes to its distinctive molecular architecture.

The compound exhibits specific stereochemical properties that distinguish it from related alkaloids. This compound demonstrates a molecular weight of 327.4 grams per mole and features a topological polar surface area of 59.00 square angstroms. The molecule contains five hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, characteristics that influence its physicochemical properties and biological interactions. The canonical SMILES notation for this compound is CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC, which provides a standardized representation of its molecular connectivity.

Within the broader context of alkaloid classification, this compound has traditionally been categorized within the morphinane subclass due to its structural similarity to morphine. However, recent biosynthetic research has challenged this conventional classification system. Studies have revealed that this compound and salutaridine, despite being isomers, arise from different biosynthetic precursors. Specifically, this compound is produced through the action of this compound synthetase enzyme catalyzing the conversion of S-reticuline, whereas salutaridine derives from R-reticuline through phenol coupling reactions. This fundamental difference in biosynthetic origin has led researchers to propose that this compound should be reclassified and separated from the morphinane category, instead being grouped within the sinomenine alkaloids.

The reclassification proposal is supported by comparative analysis of optical activity, nuclear magnetic resonance spectroscopy, and mass spectrometry data between this compound and salutaridine. These analytical techniques have demonstrated clear distinctions in the molecular behavior and spectroscopic signatures of the two compounds, reinforcing the argument for their separate classification. The this compound synthetase gene has been successfully cloned from Sinomenium acutum, and the expressed protein has been demonstrated to catalyze the formation of this compound from S-reticuline in controlled enzymatic experiments.

Historical Context of Discovery and Nomenclature

The historical discovery of this compound is intimately connected with the traditional use of Chinese medicinal plants, particularly those belonging to the Menispermaceae family. The compound was first isolated from Stephanina yunnanensis H. S. Lo, a traditional Chinese medicine that has been utilized for centuries in therapeutic applications. This plant species, along with related members of the Menispermaceae family, has served as a valuable source of bioactive alkaloids in traditional healing practices throughout East Asia.

The nomenclature of this compound reflects both its botanical origins and its chemical relationship to other alkaloids within the isoquinoline family. The name incorporates elements that reference both its structural characteristics and its plant sources, following established conventions in natural product chemistry. The compound has also been identified in Sinomenium acutum stems, where it occurs alongside other morphinane alkaloids including sinomenine, N-northis compound, acutumine, and acutumidine. This co-occurrence with related alkaloids has provided important insights into the biosynthetic pathways and evolutionary relationships within this chemical family.

Scientific investigation of this compound has revealed its presence in multiple plant species beyond its original source. The compound has been detected in Sinomenium acutum, where it represents one of several alkaloids that contribute to the plant's chemical profile. Comprehensive analytical studies have identified this compound as a minor component in Sinomenium acutum stem samples, with average concentrations of approximately 44.4 micrograms per gram of plant material. This quantitative data has been obtained through advanced analytical techniques including ultrahigh-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry.

The historical development of analytical methods for this compound detection and quantification has paralleled advances in chromatographic and spectroscopic technologies. Early isolation procedures involved traditional extraction and purification techniques, including solvent extraction followed by column chromatography using silica gel and dextran gel systems. Modern analytical approaches have evolved to include high-performance liquid chromatography methods that enable precise quantification and structural characterization. These methodological advances have facilitated more comprehensive understanding of this compound distribution patterns across different plant tissues and species.

The compound's historical context is further enriched by its relationship to the broader family of isoquinoline alkaloids, which have been subjects of scientific investigation for over two centuries. The isoquinoline alkaloid class, which includes this compound, represents one of the most extensively studied groups of natural products, with the first member of this family being isolated in the early nineteenth century. This long history of scientific investigation has established the foundation for current understanding of this compound's chemical properties and biological significance.

Research into this compound biosynthesis has revealed important evolutionary and phylogenetic relationships within the alkaloid-producing plant families. The identification of specific enzymatic pathways responsible for this compound formation has provided insights into the evolutionary development of secondary metabolite production in plants. These biosynthetic studies have demonstrated that this compound production involves complex enzymatic machinery that has evolved to produce structurally diverse alkaloids with varying biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction

The most common method involves macerating dried stems or leaves in polar solvents. Methanol and ethanol (70–90% v/v) are preferred due to their ability to dissolve alkaloids while minimizing co-extraction of non-target compounds. For instance, stems of S. acutum are typically ground to a fine powder and subjected to reflux in 80% ethanol for 3–4 hours. The crude extract is then filtered and concentrated under reduced pressure, yielding a resinous residue rich in benzylisoquinoline alkaloids (BIAs), including this compound.

Acid-Base Partitioning

To enhance alkaloid recovery, acid-base partitioning is employed. The ethanolic extract is acidified to pH 2–3 using hydrochloric acid, converting alkaloids into water-soluble salts. Subsequent basification with ammonium hydroxide (pH 9–10) precipitates the free base forms, which are then extracted with chloroform or dichloromethane. This step reduces impurities such as flavonoids and terpenoids, increasing this compound concentration in the final extract.

Column Chromatography

Further purification utilizes silica gel or alumina column chromatography. A gradient elution system with hexane-ethyl acetate-methanol (8:1:1 to 5:4:1) effectively separates this compound from structurally similar alkaloids like sinomenine. Fractions are monitored via thin-layer chromatography (TLC), with this compound identified by its distinct Rf value (0.42 in ethyl acetate:methanol 9:1) and UV fluorescence at 254 nm.

Chemical Synthesis Approaches

Despite advances in natural extraction, chemical synthesis remains challenging due to this compound’s complex tetracyclic structure. However, partial syntheses and derivatization strategies have been explored.

Retrosynthetic Analysis

This compound’s core structure comprises a morphinan skeleton with a phenolic hydroxyl group at C-3 and methoxy groups at C-6 and C-17. Retrosynthetic disconnections suggest (S)-reticuline as a plausible biosynthetic precursor, undergoing oxidative coupling and methylation.

(S)-Reticuline

(S)-Reticuline, a BIA intermediate, is synthesized via Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. Enzymatic methylation by catechol-O-methyltransferase (COMT) introduces methoxy groups at positions 6 and 17.

Oxidative Coupling

In vitro studies using cytochrome P450 enzymes (CYP80B1) catalyze the oxidative coupling of (S)-reticuline to form salutaridine, a critical step toward morphinan alkaloids. However, achieving stereochemical control at C-9 and C-14 remains a bottleneck in synthetic routes.

Semisynthetic Modifications

Hydrogenation of this compound over palladium/carbon yields tetrahydrosinoacutinol, a derivative with enhanced solubility. Similarly, O-acetylation using acetic anhydride produces this compound acetate (m.p. 175°C), which is useful for pharmacological profiling.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves this compound using a mobile phase of 0.1% formic acid (A) and acetonitrile (B). A gradient elution (15–35% B over 20 min) achieves baseline separation, with detection at 280 nm.

Table 1: HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase0.1% Formic acid (A), Acetonitrile (B)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Retention Time12.7 ± 0.3 min

UPLC-QTOF-MS Profiling

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provides high-resolution characterization. Positive ionization mode ([M+H]+ m/z 328.15) confirms molecular identity, while MS/MS fragments (m/z 297.10, 267.08) validate the morphinan scaffold.

Challenges in Industrial-Scale Production

Low Natural Abundance

This compound constitutes only 0.02–0.05% of dried S. acutum stems, necessitating processing of large biomass quantities. Sustainable harvesting practices are critical to prevent overexploitation of wild populations.

Synthetic Complexity

The compound’s four chiral centers and fused ring system hinder cost-effective synthesis. Current yields for key intermediates like salutaridine remain below 5% in enzymatic cascades.

Solubility Limitations

This compound’s poor aqueous solubility (0.8 mg/mL at 25°C) complicates formulation. Salt formation (e.g., tartrate or perchlorate derivatives) improves bioavailability but requires additional purification steps .

Chemical Reactions Analysis

Product Yields from (S)-Reticuline (10-minute incubation with CYP3A4) :

ProductYield (nmol)
(+)-Corytuberine5
(+)-Isoboldine15
(−)-Pallidine7
Sinoacutine 15

This compound forms alongside stereoisomers, indicating non-stereoselective radical coupling. Similar yields are observed with (R)-reticuline but with inverted stereochemistry .

Catalytic Reaction Mechanisms

P450 enzymes oxidize reticuline to generate radical intermediates, enabling C–C or C–O bond formation (Fig. 4 in ). Key steps include:

  • Radical initiation : H-atom abstraction from reticuline’s phenolic hydroxyl group.

  • Coupling : Radical recombination at C10–C11 or C12–C13 positions.

  • Rearrangement : Formation of this compound’s aporphine scaffold .

pH Dependence :

  • pH 5–7 : Enhanced protonation stabilizes intermediates, favoring this compound.

  • pH >7 : Deprotonation shifts product distribution toward salutaridine.

Analytical Characterization

This compound is identified via tandem mass spectrometry (MS/MS) and two-dimensional TLC :

MRM Transitions for Detection :

AnalyteQuantifier Transition (m/z)Qualifier Transition (m/z)
This compound328 → 211328 → 237
  • Chromatographic conditions : Chloroform/acetone/diethylamine (5:4:1 v/v/v) .

  • Detection limit : Sub-nanomolar sensitivity using LC-MS .

Reaction Optimization Insights

Recent advances in catalytic systems (e.g., electric field-enhanced reactions ) suggest potential to amplify this compound synthesis rates by 10⁵-fold through electrostatic stabilization of transition states .

Comparison with Similar Compounds

Key Differences :

  • This compound vs. Sinomenine: this compound lacks the phenanthrene core of sinomenine, instead featuring a quinone ring. Sinomenine is more abundant in S. acutum (76.6% of total alkaloids vs. <0.374% for this compound) .
  • This compound vs. Salutaridine: Both undergo phenol coupling, but salutaridine is derived from (R)-reticuline via CYP719B1, whereas this compound originates from (S)-reticuline via CYP80G10 .

Functional and Pharmacological Comparisons

Anti-Inflammatory Activity

  • This compound: Reduces NO (IC₅₀: 37.5–300 μM), TNF-α, and IL-6 in RAW264.7 macrophages and LPS-induced lung injury models. Inhibits iNOS/COX-2 and NF-κB pathways .
  • Sinomenine: Suppresses TNF-α and IL-1β in rheumatoid arthritis models but increases IL-10. Less effective in acute lung injury .
  • Magnoflorine: Modulates cholinergic and dopaminergic systems but lacks direct anti-inflammatory evidence .

Enzyme Inhibition

  • This compound: Inhibits prolyl oligopeptidase (IC₅₀: 143.1 μM) and docks with PTGS2 (cyclooxygenase-2) .

Research Implications and Gaps

  • Therapeutic Potential: this compound’s dual modulation of NF-κB and MAPK pathways makes it a candidate for inflammatory diseases like ALI and COPD .
  • Biosynthetic Engineering: CYP80G10’s stereospecificity could enable synthetic biology production of this compound derivatives .
  • Knowledge Gaps: Limited data on pharmacokinetics, toxicity, and clinical efficacy compared to sinomenine .

Q & A

Q. What are the key pharmacological properties of Sinoacutine that warrant further research?

To investigate this, begin with a systematic literature review to identify gaps in existing studies . Use the PICOT framework (Population: in vitro/in vivo models; Intervention: This compound administration; Comparison: controls or alternative compounds; Outcome: bioactivity metrics; Timeframe: acute/chronic exposure) to structure hypotheses and prioritize understudied effects, such as anti-inflammatory or neuroprotective mechanisms .

Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility?

Follow established experimental design principles: document solvent ratios, temperature, and purification steps (e.g., column chromatography) in detail . Validate protocols using spectroscopic methods (NMR, HPLC-MS) and include purity thresholds (≥95%) for consistency . Cross-reference with pharmacopeial guidelines for natural product isolation .

Q. What in vitro models are appropriate for initial toxicity screening of this compound?

Use cell-based assays (e.g., hepatocytes, cardiomyocytes) with dose-response curves to assess cytotoxicity. Include positive/negative controls and adhere to OECD guidelines for in vitro testing . For mechanistic insights, combine viability assays with transcriptomic profiling .

Q. What spectroscopic methods are most reliable for this compound structural elucidation?

Prioritize NMR (¹H/¹³C, 2D-COSY) for backbone characterization, IR for functional groups, and high-resolution MS for molecular weight confirmation . Ensure reproducibility by calibrating instruments with certified reference standards and reporting spectral data in supplementary materials .

How to formulate a focused research question on this compound’s therapeutic potential?

Apply the PICOT framework:

  • P : Target disease model (e.g., cancer cell lines).
  • I : this compound dose/concentration.
  • C : Comparator (e.g., standard chemotherapeutics).
  • O : Apoptosis/autophagy markers.
  • T : 24–72-hour exposure. Refine the question using systematic reviews to avoid redundancy .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be systematically analyzed?

Conduct a meta-analysis to compare pharmacokinetic studies, focusing on variables like administration route (oral vs. intravenous) and formulation (nanoparticles vs. free compound) . Use statistical tools (e.g., ANOVA, regression) to identify confounding factors (e.g., interspecies differences) and propose standardized testing protocols .

Q. What in silico methods are effective for predicting this compound’s metabolic pathways?

Employ molecular docking (AutoDock Vina) to simulate interactions with CYP450 enzymes and pharmacokinetic software (GastroPlus) for absorption/distribution modeling . Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. How to optimize chromatographic techniques for this compound quantification in complex matrices?

Test reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) for separation efficiency. Validate methods via ICH Q2(R1) criteria (linearity, LOD/LOQ) and cross-validate with UPLC-MS for trace-level detection .

Q. How to address discrepancies in this compound’s reported receptor binding affinities?

Replicate studies under controlled conditions (e.g., buffer pH, temperature) and use radioligand binding assays with stringent negative controls . Apply Bland-Altman analysis to assess inter-lab variability and publish raw datasets for transparency .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

Implement quality-by-design (QbD) principles: define critical process parameters (extraction time, solvent purity) and use design-of-experiments (DoE) to optimize yield/purity . Share SOPs via open-access platforms to enhance reproducibility .

Q. How to design longitudinal studies to assess this compound’s chronic effects?

Define the PICOT timeframe (e.g., 6–12 months) and select animal models with biomarkers for cumulative toxicity (e.g., serum ALT/AST for hepatotoxicity) . Use survival analysis and mixed-effects models to account for dropout rates .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using bioinformatics tools (IPA, MetaboAnalyst). Apply pathway enrichment analysis to identify synergistic targets and validate with CRISPR/Cas9 knockout models .

Methodological Guidance

Q. How to validate this compound’s purity and identity in synthesized derivatives?

Use orthogonal analytical methods: compare melting points, optical rotation, and spectral data with authentic standards . For novel derivatives, include X-ray crystallography for absolute configuration confirmation .

Q. What ethical considerations are critical in preclinical studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for animal studies (sample size justification, humane endpoints) . For human cell lines, obtain IRB approval and document informed consent procedures .

Q. How to conduct a robust literature review on this compound’s mechanism of action?

Search PubMed/Scopus with MeSH terms (“this compound/pharmacology” AND “signal transduction”) and apply PRISMA guidelines for systematic reviews . Use tools like CADIMA to map evidence gaps (e.g., understudied pathways like JAK-STAT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinoacutine
Reactant of Route 2
Sinoacutine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.